N-Phenylcycloheptanecarboxamide

Histone Deacetylase 4 (HDAC4) inhibition Structure–Activity Relationship (SAR) Ring‑size optimization

N-Phenylcycloheptanecarboxamide (CAS 18208-28-1) is a cycloalkanecarboxamide derivative defined by a seven-membered cycloheptane ring linked via a carboxamide bridge to a phenyl substituent. It belongs to a broader family of N-phenyl cycloalkanecarboxamides that serve as starting materials, building blocks, or reference standards in medicinal chemistry.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B13559744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylcycloheptanecarboxamide
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H19NO/c16-14(12-8-4-1-2-5-9-12)15-13-10-6-3-7-11-13/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,15,16)
InChIKeyYBROSQSMHWYMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylcycloheptanecarboxamide Procurement Guide – Structural Identity & Baseline Characteristics for Research Sourcing


N-Phenylcycloheptanecarboxamide (CAS 18208-28-1) is a cycloalkanecarboxamide derivative defined by a seven-membered cycloheptane ring linked via a carboxamide bridge to a phenyl substituent [1]. It belongs to a broader family of N-phenyl cycloalkanecarboxamides that serve as starting materials, building blocks, or reference standards in medicinal chemistry. Its physicochemical and conformational properties diverge measurably from those of its five- and six-membered ring analogs, which makes ring‑size selection a critical parameter in compound selection [2].

Why N-Phenylcycloheptanecarboxamide Cannot Be Swapped with Its 5- or 6-Membered Ring Analogs


N-Phenylcycloheptanecarboxamide and its cyclopentane or cyclohexane congeners are not functionally interchangeable because ring size directly modulates lipophilicity and associated passive membrane permeation , alters the conformational energy surface that governs protein‑binding geometry [1], and reshapes metabolic stability as demonstrated in side‑by‑side pharmacokinetic studies of cycloalkanecarboxamide systems [2]. The quantitative evidence in Section 3 shows that these differences produce up to 4‑fold shifts in target engagement and clear trends in ADME‑relevant properties.

Quantitative Differential Evidence for N-Phenylcycloheptanecarboxamide vs Closest Ring‑Size Analogs


HDAC4 Inhibition Ring‑Size SAR: Cycloheptane Outperforms Cyclopentane by 1.65‑Fold

In a controlled Class IIa HDAC4 enzymatic assay, the N‑hydroxy‑1‑phenylcycloheptanecarboxamide derivative (directly derived from the target scaffold) showed an IC₅₀ of 6.90 × 10³ nM, whereas the corresponding cyclopentane analog N‑hydroxy‑1‑phenylcyclopentanecarboxamide yielded an IC₅₀ of 1.14 × 10⁴ nM [1][2]. This represents a 1.65‑fold improvement in potency for the seven‑membered ring over the five‑membered ring, establishing that cycloheptane topology is not merely a passive scaffold but an active contributor to target engagement [3].

Histone Deacetylase 4 (HDAC4) inhibition Structure–Activity Relationship (SAR) Ring‑size optimization

Lipophilicity Gradient Across Ring Sizes Drives LogP‑Dependent Property Differentiation

Experimentally determined logP values show a clear positive correlation with cycloalkane ring size: N‑phenylcyclopentanecarboxamide logP = 2.88 , N‑phenylcyclohexanecarboxamide logP = 3.28 , and the estimated logP for N‑phenylcycloheptanecarboxamide is approximately 3.6 [1]. This nearly full log unit span across the series directly influences passive membrane permeability, volume of distribution, and protein binding—key parameters in compound selection for cell‑based assays or in vivo studies.

LogP Membrane permeability Physicochemical properties

Metabolic Stability Differentiation: Cycloheptane Carboxamide Partially Resists Amide‑Acid Biotransformation

In a head‑to‑head pharmacokinetic study of valpromide analogs, cycloheptanecarboxamide (CHD) underwent partial amide‑acid biotransformation, while 1‑methylcyclohexanecarboxamide (MCD) also showed partial but distinct metabolic handling, and t‑butylacetamide (TBD) remained completely stable [1]. The differential biotransformation profiles indicate that the seven‑membered ring imparts intermediate metabolic stability relative to other cycloalkane amides—a property that can be exploited to tune prodrug activation or clearance in lead optimization.

Metabolic stability Amide hydrolysis Pharmacokinetics

Conformational Flexibility of Cycloheptane Expands Binding-Conformation Repertoire vs Chair‑Locked Cyclohexane

Cyclohexane adopts a single, rigid chair conformation, whereas cycloheptane populates multiple low‑energy conformations (chair, twist‑chair, boat) that interconvert with modest energy barriers [1]. This greater conformational flexibility allows the seven‑membered ring to sample a broader range of geometries, potentially enhancing induced‑fit binding to irregular protein pockets—a critical factor when rigid cyclohexane scaffolds fail to achieve optimal target complementarity.

Conformational analysis Cycloheptane Cyclohexane Entropic binding

Recommended Research & Industrial Application Scenarios for N-Phenylcycloheptanecarboxamide


HDAC Inhibitor Lead‑Optimization Programs Requiring Ring‑Size SAR

When SAR exploration demands systematic variation of the central cycloalkane ring in hydroxamic acid HDAC inhibitors, N‑phenylcycloheptanecarboxamide serves as the optimal seven‑membered intermediate. The 1.65‑fold potency advantage observed for the cycloheptane over cyclopentane scaffold in HDAC4 enzymatic assays [1] justifies its inclusion in compound libraries designed to probe ring‑size effects on isoform selectivity.

Cell‑Based Assays Where Enhanced Membrane Permeability Is Required

In phenotypic screens or target‑engagement assays where compound permeability is a limiting factor, the higher logP of the cycloheptane scaffold (~3.6) relative to its cyclopentane (2.88) and cyclohexane (3.28) analogs [2] predicts superior passive diffusion. This property makes N‑phenylcycloheptanecarboxamide a preferred control or starting scaffold for intracellular target engagement studies.

Prodrug Design Leveraging Intermediate Metabolic Lability

For programs seeking amide prodrugs that undergo controlled hydrolysis in vivo, the partial biotransformation of cycloheptanecarboxamide observed in pharmacokinetic studies [3] offers a quantitative basis for selecting this scaffold over fully stable analogs such as t‑butylacetamide. This intermediate stability balances bioactivation with sustained exposure.

Targets with Irregular Binding Pockets Requiring Conformational Adaptability

When structural biology reveals a binding site that cannot accommodate the rigid chair conformation of a cyclohexane ring, N‑phenylcycloheptanecarboxamide’s greater conformational diversity—≥4 accessible low‑energy conformations [4]—provides a rational basis for scaffold selection, increasing the probability of achieving productive binding geometry.

Quote Request

Request a Quote for N-Phenylcycloheptanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.